molecular formula C10H12O3 B3021525 3-(4-hydroxy-3-methylphenyl)propanoic acid CAS No. 22517-00-6

3-(4-hydroxy-3-methylphenyl)propanoic acid

Cat. No.: B3021525
CAS No.: 22517-00-6
M. Wt: 180.2 g/mol
InChI Key: ZPAIMGRPEHRDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Hydroxy-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoic acid and contains a hydroxyl group and a methyl group on the aromatic ring. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.

Mechanism of Action

Target of Action

The primary target of 3-(4-hydroxy-3-methylphenyl)propanoic acid (HMPA) is prostaglandin E2 . Prostaglandin E2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes. HMPA inhibits the production of prostaglandin E2 .

Mode of Action

HMPA interacts with its target, prostaglandin E2, by inhibiting its production . This interaction results in a decrease in inflammation and other related physiological processes.

Biochemical Pathways

HMPA affects the prostaglandin E2 synthesis pathway . By inhibiting the production of prostaglandin E2, HMPA can potentially affect downstream effects related to inflammation and other physiological processes.

Pharmacokinetics

After oral administration of HMPA, it is rapidly absorbed and metabolized. The maximum concentration in the bloodstream is reached within 15 minutes . HMPA undergoes rapid conversion into conjugates, which are then distributed to various organs, with the highest concentrations found in the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs . The absorption ratio of orally administered HMPA is at least 1.2% .

Result of Action

HMPA has several beneficial effects, such as anti-diabetic properties , anti-cancer activities , and cognitive function improvement . It enhances grip strength and inhibits protein catabolism induced by exhaustive exercise . Additionally, HMPA improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .

Action Environment

The action of HMPA is influenced by the gut microbiota, which plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites like HMPA . These metabolites can be easily absorbed and contribute to various beneficial effects on the host . Therefore, the gut microbiota and dietary intake of polyphenols can influence the action, efficacy, and stability of HMPA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the reduction of this compound derivatives using suitable reducing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Nitro, halo, or sulfonic acid derivatives.

Scientific Research Applications

3-(4-Hydroxy-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including metabolic disorders and inflammation.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

3-(4-Hydroxy-3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Known for its antioxidant and anti-inflammatory properties.

    4-Hydroxy-3-methoxycinnamic acid: A hydroxycinnamic acid derivative with similar biological activities.

    3-(4-Methoxyphenyl)propanoic acid: Another phenylpropanoic acid derivative with distinct chemical properties.

The uniqueness of this compound lies in its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activities.

Properties

IUPAC Name

3-(4-hydroxy-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAIMGRPEHRDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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